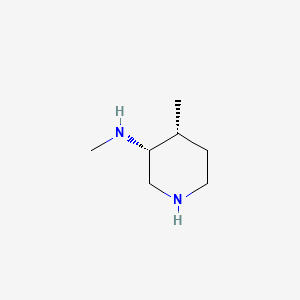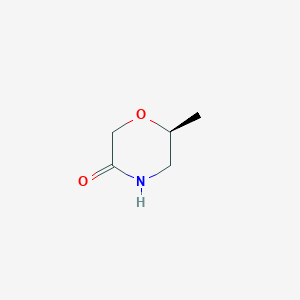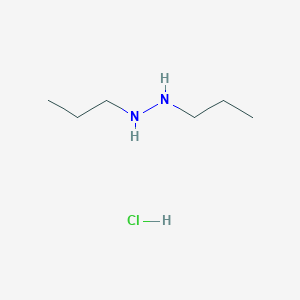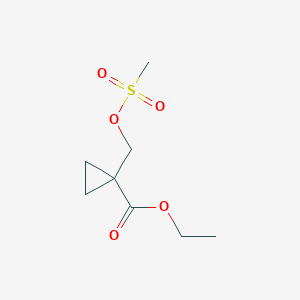
O-(Ethoxycarbonyl)glycolsaeure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of O-Protected Cyanohydrins
O-(Ethoxycarbonyl)glycolsaeure: is utilized in the synthesis of O-protected cyanohydrins. These compounds serve as intermediates in organic synthesis due to the presence of an electrophilic center, which allows for additional reaction pathways .
Catalysis
The compound is involved in catalysis processes. It is used in the preparation of cyanohydrins, employing organic and transition metal catalysis, including asymmetric cyanation .
Synthesis of Oxazoles
Researchers have developed methods to synthesize oxazoles starting from O-ethoxycarbonyl protected cyanohydrins. This application is significant in the pharmaceutical industry where oxazoles are common motifs .
Preparation of Diketones
O-ethoxycarbonyl protected cyanohydrins are precursors for the synthesis of various diketones, such as 1,4-diketones and 1,3-diketones, which are valuable in the synthesis of complex organic molecules .
Synthesis of Vinyl Cyclopentenones
Another application is the synthesis of substituted 2-vinyl-2-cyclopentenones. These compounds have applications in the development of new materials and in medicinal chemistry .
Creation of Amino Acids
The compound is also used in the synthesis of α,α-disubstituted α-amino acids. These amino acids are important in the development of peptide-based drugs .
Synthesis of Furanones
O-ethoxycarbonyl protected cyanohydrins are used in the synthesis of 4-amino-2(5H)-furanones. Furanones have various applications, including as building blocks for more complex chemical compounds .
Development of Acyclic Ketones
Lastly, the compound finds application in the synthesis of highly functionalized acyclic ketones. These ketones are crucial intermediates in the synthesis of natural products and pharmaceuticals .
Safety and Hazards
While specific safety data for O-(Ethoxycarbonyl)glycolsaeure is not available, related ethoxycarbonyl compounds are considered hazardous according to the OSHA Hazard Communication Standard . They are flammable and can cause respiratory irritation, and are toxic if swallowed, in contact with skin, or if inhaled .
Wirkmechanismus
Target of Action
O-(Ethoxycarbonyl)glycolsaeure, also known as O-GlcNAcylation, is a critical post-translational modification (PTM) of cytoplasmic and nuclear proteins . The primary targets of this compound are proteins that undergo O-GlcNAcylation. This process is regulated by the activity of two enzymes, O-GlcNAc transferase (OGT) and O‑GlcNAcase (OGA). OGT attaches O-GlcNAc to proteins, while OGA removes O-GlcNAc from proteins .
Mode of Action
The O-GlcNAcylation process involves the direct construction of C–O bonds by O-alkylation of oximes with alcohols . This process is catalyzed by a simple system including H3PW12O40·xH2O . The reaction goes through a carbocation process, which is further proved by the appearance and weakness of a new band at 404 and 433 nm in UV-Vis spectroscopy .
Biochemical Pathways
The biochemical pathways affected by O-(Ethoxycarbonyl)glycolsaeure are complex and involve multiple cellular processes. Glycolysis is one such pathway where O-GlcNAcylation plays a significant role . The intricate structure of metabolic pathways can be explained by a small set of biochemical principles .
Pharmacokinetics
The related process of glycosylation has been shown to impact the pharmacokinetics, efficacy, and safety of therapeutic antibodies . Glycosylation affects protein function, regulates cell signaling, and modulates a range of biological processes .
Result of Action
The result of O-(Ethoxycarbonyl)glycolsaeure’s action is the modification of proteins, which can regulate their biological functions . This modification plays important roles in a variety of cellular processes, including transcription, translation, apoptosis, the cell cycle, protein transportation, mitochondrial function, and signal transduction .
Action Environment
The action of O-(Ethoxycarbonyl)glycolsaeure can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is similar to the O-GlcNAcylation process, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Eigenschaften
IUPAC Name |
2-ethoxycarbonyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKTMULNBLAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)






![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)


